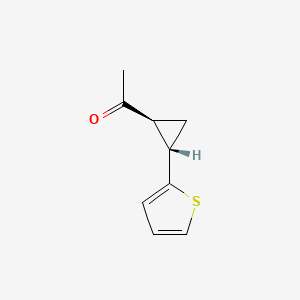

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one

Description

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is a chiral cyclopropane derivative featuring a thiophene substituent and an ethanone group. Its stereochemistry, defined by the (1S,2S) configuration, is critical for its physicochemical and biological properties.

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

1-[(1S,2S)-2-thiophen-2-ylcyclopropyl]ethanone |

InChI |

InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m1/s1 |

InChI Key |

KQFRWDSOHCFHFQ-SFYZADRCSA-N |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@H]1C2=CC=CS2 |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one typically involves the following steps:

Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of an alkene with a carbene precursor.

Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and thiophene groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one with structurally related cyclopropane derivatives, focusing on synthesis, stereochemistry, spectroscopic properties, and substituent effects.

Structural Analogues with Aromatic/ Heteroaromatic Substituents

Key Observations:

- Stereochemical Impact : The (1S,2S) configuration in the target compound contrasts with the (1R,2R) configuration in the chlorothiophene analogue , which may influence biological activity or crystallization behavior.

- Methoxy and bromo substituents introduce steric and electronic variations, affecting reactivity and yield (e.g., 39% for 8a vs. ≥99% purity for the bromophenyl analogue) .

- Synthetic Challenges : Thiophene-containing cyclopropanes may require tailored catalysts for enantioselective synthesis, whereas phenyl derivatives (e.g., 8a, 8b) are synthesized via standard protocols with moderate yields .

Spectroscopic and Physical Properties

Key Observations:

- Crystallography : The nitro-substituted analogue (3g) forms plate-like crystals with well-defined theta ranges (2.594–77.776°), suggesting robust crystallinity due to polar nitro groups .

- GC-MS Patterns : Fragments at m/z 115 and 131 (observed in phenyl analogues like 3i) may correlate with cyclopropane ring cleavage, while thiophene derivatives show distinct fragmentation due to sulfur’s mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.